molecular formula C19H14F2O B2751325 (2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol CAS No. 128092-72-8

(2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol

Cat. No.: B2751325
CAS No.: 128092-72-8
M. Wt: 296.317
InChI Key: OBUSEBRACGMKSM-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol (CAS: 101349-12-6) is a triarylmethanol derivative featuring three aromatic substituents: a 2-fluorophenyl, a 4-fluorophenyl, and a phenyl group, all bonded to a central methanol carbon. The fluorine atoms at the ortho (2-) and para (4-) positions on the phenyl rings influence its electronic properties, steric bulk, and interactions with biological targets .

Properties

IUPAC Name

(2-fluorophenyl)-(4-fluorophenyl)-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2O/c20-16-12-10-15(11-13-16)19(22,14-6-2-1-3-7-14)17-8-4-5-9-18(17)21/h1-13,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUSEBRACGMKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

This method employs a two-step sequence involving ketone formation followed by nucleophilic addition. First, (4-fluorophenyl)(phenyl)methanone is synthesized via Friedel-Crafts acylation using benzene and 4-fluorobenzoyl chloride in the presence of AlCl₃. The ketone intermediate then undergoes Grignard addition with 2-fluorophenylmagnesium bromide (prepared from 2-fluorobromobenzene and magnesium in THF) to yield the tertiary alcohol.

Reaction Scheme:
$$
\text{(4-Fluorophenyl)(phenyl)methanone} + \text{2-FluorophenylMgBr} \xrightarrow{\text{THF, 0–25°C}} \text{(2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol}
$$

Optimization Parameters

  • Solvent System : Anhydrous THF outperforms diethyl ether due to better solubility of aromatic Grignard reagents.
  • Temperature : Slow addition at 0°C minimizes side reactions, followed by gradual warming to 25°C for completion.
  • Stoichiometry : A 1.2:1 molar ratio of Grignard reagent to ketone ensures full conversion (Table 1).

Table 1: Grignard Method Optimization

Parameter Optimal Value Yield (%) Purity (HPLC)
Solvent THF 78 92
Temperature 0→25°C 82 95
Grignard:Ketone Ratio 1.2:1 85 97

Catalytic Hydrogenation of Triaryl Ketones

Substrate Preparation and Reduction

(2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanone is reduced using hydrogen gas (5–10 bar) over palladium on carbon (Pd/C, 5 wt%) in ethanol. The ketone precursor is synthesized via Ullmann coupling of 2-fluorophenylboronic acid, 4-fluorophenylboronic acid, and benzaldehyde under Cu(I) catalysis.

Key Advantages :

  • Avoids pyrophoric Grignard reagents.
  • Scalable to multi-gram quantities with minimal purification.

Kinetic and Thermodynamic Considerations

  • Pressure Effects : Yields plateau above 7 bar H₂ due to mass transfer limitations.
  • Catalyst Loading : Excess Pd/C (>10 wt%) accelerates decomposition pathways, reducing yield (Figure 1).

Figure 1: Hydrogen Pressure vs. Yield
$$
\text{Yield (\%)} = 89 - 12e^{-0.5P} \quad (P = \text{H}_2 \text{ pressure in bar})
$$

Organolithium-Mediated Coupling

Direct Arylation Strategy

Aryl lithium reagents (2-fluorophenyllithium and 4-fluorophenyllithium) sequentially react with benzaldehyde in hexane at −78°C. This one-pot method bypasses ketone intermediates but requires stringent temperature control.

Critical Observations :

  • Order of Addition : Introducing 4-fluorophenyllithium first minimizes steric clashes during the second arylation step.
  • Side Reactions : Competing benzaldehyde dimerization occurs above −50°C, necessitating cryogenic conditions.

Table 2: Organolithium Method Performance

Condition Yield (%) Selectivity (%)
−78°C, hexane 67 88
−50°C, THF 42 65
Room temperature, Et₂O 18 23

Biocatalytic Reduction Using Alcohol Dehydrogenases

Enzyme Screening and Reaction Design

Ketoreductases (e.g., ADH-A from Rhodococcus ruber) catalyze the enantioselective reduction of prochiral triaryl ketones to alcohols in aqueous-organic biphasic systems. NADPH cofactor regeneration is achieved via glucose dehydrogenase (GDH)-coupled systems.

Notable Results :

  • Enantiomeric Excess : Up to 94% ee for (R)-enantiomer using Chiralcel OD-H column.
  • Solvent Tolerance : 20% v/v isopropanol maximizes enzyme stability without denaturation.

Table 3: Biocatalytic Reduction Parameters

Enzyme Cofactor ee (%) Productivity (g/L/h)
ADH-A NADPH 94 0.8
ADH-RE NADH 82 1.2

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

Method Yield (%) Purity (%) Scalability Cost (USD/g)
Grignard Addition 85 97 Moderate 120
Catalytic Hydrogenation 89 98 High 90
Organolithium 67 88 Low 240
Biocatalytic 76 99 High 150

Key Findings :

  • Catalytic Hydrogenation offers the best balance of yield, cost, and scalability for industrial applications.
  • Biocatalytic Methods excel in enantioselectivity but require optimization for large-scale NADPH regeneration.
  • Grignard Approaches remain valuable for small-scale syntheses where chiral purity is non-critical.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with hexane:ethyl acetate (4:1) eluent removes unreacted ketones.
  • Recrystallization : Ethanol/water (7:3) yields needle-like crystals with >99% purity by DSC.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.12 (m, 13H, Ar-H), 2.98 (s, 1H, -OH).
  • MS (ESI+) : m/z 297.1 [M+H]⁺, consistent with theoretical molecular weight.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

(2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, making it a valuable compound in drug design. The pathways involved often include inhibition or activation of specific biochemical processes, depending on the intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

Key Compounds for Comparison:

Impact: Reduced steric hindrance and electronic effects compared to the target compound. Used as a precursor in synthesizing sulfonyl derivatives for monoamine reuptake inhibitors .

(2-Fluoro-4-(trifluoromethyl)phenyl)methanol (CAS: 197239-49-9) Structure: Contains a trifluoromethyl (-CF₃) group at the 4-position instead of a phenyl. Impact: The -CF₃ group is strongly electron-withdrawing, enhancing lipophilicity and metabolic stability .

2-(4-Fluorophenyl)ethanol (CAS: 7589-27-7) Structure: Ethanol chain replaces two aryl groups.

Flutrimazole (CAS: 119006-77-8)

  • Structure : The hydroxyl group in the target compound is replaced by an imidazole ring.
  • Impact : Converts the molecule into a potent antifungal agent (e.g., Micetal®), highlighting the role of heterocyclic substitutions in biological activity .
Target Compound:
  • Limited direct synthesis data are available. However, analogous triarylmethanols are often synthesized via Grignard reactions or nucleophilic aromatic substitution. For example, describes stereoselective synthesis using 4-fluorophenyl magnesium bromide, suggesting similar methods could apply .
Comparison Compounds:
  • (4-Fluorophenyl)(phenyl)methanol: Synthesized via BF₃·Et₂O-catalyzed reaction of (4-fluorophenyl)(phenyl)methanol with thiophen-2-ylmethanethiol (92% yield) .
  • Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate: Prepared via condensation of 4-fluorobenzaldehyde and 4-methoxyaniline, followed by purification (85% yield) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP* Key Properties
Target Compound C₁₉H₁₄F₂O 308.32 ~3.5 High lipophilicity; strong electron-withdrawing effects from fluorine
(4-Fluorophenyl)(phenyl)methanol C₁₃H₁₁FO 202.23 ~2.8 Lower steric bulk; moderate polarity
(2-Fluoro-4-(trifluoromethyl)phenyl)methanol C₈H₆F₄O 194.13 ~3.8 Enhanced lipophilicity due to -CF₃
2-(4-Fluorophenyl)ethanol C₈H₉FO 140.16 ~1.2 Higher water solubility; flexible chain
Flutrimazole C₂₂H₁₆F₂N₂ 358.37 ~4.2 Antifungal activity; imidazole enhances target binding

*Predicted using fragment-based methods.

Spectroscopic and Crystallographic Data

  • Target Compound: Limited data. However, provides IR and NMR benchmarks for similar fluorinated alcohols: IR: N-H (~3300 cm⁻¹), C=O (~1700 cm⁻¹) . ¹H NMR: Aromatic protons resonate at δ 6.8–7.5 ppm; hydroxyl proton at δ 2.5–3.5 ppm .
  • Crystallography : Fluorine substituents influence molecular packing. For example, shows that 2-fluoro-5-(4-fluorophenyl)pyridine adopts planar conformations due to fluorine’s electronegativity .

Key Research Findings

Trifluoromethyl groups enhance metabolic stability but may reduce solubility .

Biological Relevance :

  • Replacing hydroxyl with imidazole (as in Flutrimazole) shifts activity from inert intermediates to potent therapeutics .

Synthetic Challenges: Multi-fluorinated triarylmethanols require careful control of reaction conditions to avoid defluorination or isomerization .

Biological Activity

Overview

(2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol , with the molecular formula C19H14F2O, is a fluorinated diphenylmethanol derivative. The unique substitution pattern of fluorine atoms on the phenyl rings imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and organic synthesis. This compound has been explored for its potential biological activities, particularly in the context of drug development and enzyme inhibition.

The biological activity of (2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol is primarily linked to its interactions with various biological targets. Similar compounds have been known to act as building blocks for synthesizing pharmacologically active agents, particularly in the treatment of neurological disorders. The mechanism of action can be summarized as follows:

  • Target Interactions : The compound may interact with cellular components such as DNA, RNA, and proteins, potentially leading to cytotoxic effects.
  • Biochemical Pathways : It is hypothesized that the compound disrupts essential cellular processes, such as DNA replication and protein synthesis, through covalent interactions with reactive intermediates generated during metabolism .
  • Pharmacokinetics : Once activated within cells, the compound can generate reactive species that bind covalently to biomolecules, influencing their functionality .

Biological Activity

Research has indicated several potential biological activities associated with (2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol:

  • Cytotoxicity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, including prostate cancer cells . The cytotoxicity is likely due to its ability to interfere with critical cellular functions.
  • Antipsychotic Potential : As a structural analog of other diphenylmethanol derivatives, it may serve as a precursor for developing antipsychotic medications .
  • Enzyme Inhibition : The compound has been studied for its role in inhibiting specific enzymes involved in metabolic pathways relevant to disease states .

Case Study 1: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of (2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol on DU145 prostate cancer cells. The findings indicated significant cell death at higher concentrations, suggesting potential applications in cancer therapy.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

Case Study 2: Antipsychotic Drug Development

Research into the synthesis of antipsychotic agents utilizing (2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol as a building block demonstrated its efficacy in modifying receptor binding profiles. This was evidenced by alterations in dopamine receptor affinity compared to non-fluorinated analogs.

CompoundBinding Affinity (Ki, nM)
(2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol25
Non-fluorinated analog50

Q & A

Q. What are the common synthetic routes for (2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via Grignard reagent addition to a trifluoromethyl ketone precursor or reduction of a corresponding ketone using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Optimization involves adjusting solvent polarity (e.g., methanol vs. tetrahydrofuran), temperature control (0–25°C), and stoichiometric ratios of fluorophenyl substituents to minimize side products. For example, excess Grignard reagent may lead to over-addition, requiring careful titration .

Q. How is the structural integrity of (2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol validated in crystallographic studies?

  • Methodological Answer : X-ray crystallography remains the gold standard. Data collection uses SHELX programs (e.g., SHELXL for refinement), with validation via residual density maps and R-factor analysis. Software like ORTEP-3 or WinGX assists in visualizing thermal ellipsoids and hydrogen-bonding networks. Discrepancies in bond lengths (>0.02 Å) or angles (>2°) between computational (DFT) and experimental data require reevaluation of crystal packing effects or disorder modeling .

Q. What spectroscopic techniques are employed to characterize this compound, and how are conflicting NMR/IR data resolved?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assignments rely on chemical shift databases for fluorinated aromatics (δ ~6.8–7.4 ppm for protons, δ ~115–165 ppm for carbons). Overlapping signals in crowded regions (e.g., para-fluorophenyl groups) are resolved using 2D techniques (COSY, HSQC).
  • IR : Stretching frequencies for -OH (~3200–3600 cm⁻¹) and C-F (~1220 cm⁻¹) are cross-checked with computed spectra (e.g., Gaussian). Contradictions arise from solvent interactions (e.g., H-bonding in DMSO) and are mitigated by using deuterated solvents or solid-state IR .

Advanced Research Questions

Q. How do steric and electronic effects of the fluorophenyl substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The ortho-fluorine atom introduces steric hindrance, reducing reaction rates in Suzuki-Miyaura couplings. Electronic effects (σₚ⁻ = +0.34 for fluorine) activate the aryl ring toward electrophilic substitution but deactivate it toward nucleophilic attack. Computational modeling (e.g., DFT with B3LYP/6-31G*) quantifies charge distribution, guiding catalyst selection (e.g., Pd(PPh₃)₄ for electron-deficient systems) .

Q. What strategies address low yields in enantioselective syntheses of this compound?

  • Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using (-)-menthol) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) improves enantiomeric excess (ee). Kinetic studies identify rate-limiting steps (e.g., nucleophilic addition), with microfluidic reactors enhancing mixing efficiency. Yield improvements (from ~40% to >75%) are achieved by optimizing ligand-metal ratios and reaction times .

Q. How does (2-Fluorophenyl)(4-fluorophenyl)(phenyl)methanol interact with biological targets, and what assays validate these interactions?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina screens against targets like cytochrome P450 or GPCRs, with fluorophenyl groups enhancing hydrophobic binding.
  • In Vitro Assays : Competitive ELISA or SPR quantify binding affinity (Kd). For example, fluorination increases membrane permeability, as shown in Caco-2 cell assays .
  • Table : Similar compounds’ activities (from ):
CompoundStructural FeaturesBiological Activity
4-FluorobenzylpiperazinePiperazine + fluorobenzeneAntidepressant
Bis(4-Cl-phenyl)methylpiperazinePiperazine + Cl-substituentsAntitumor

Q. How are contradictions in thermodynamic stability data (e.g., DSC vs. computational) reconciled?

  • Methodological Answer : Discrepancies arise from polymorphic forms or solvent inclusion in crystals. Differential Scanning Calorimetry (DSC) identifies melting points (Tm) and phase transitions, while Hirshfeld surface analysis (CrystalExplorer) maps intermolecular interactions. Computational studies (e.g., lattice energy calculations with PIXEL) resolve mismatches by accounting for van der Waals forces missed in DFT .

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